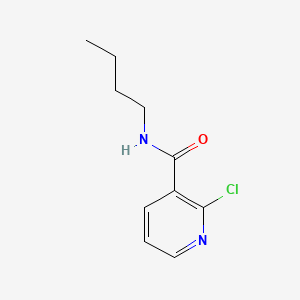

N-BUTYL-2-CHLORONICOTINAMIDE

描述

Contextualization within Nicotinamide (B372718) Chemistry

Nicotinamide, a form of vitamin B3, is a fundamental molecule in biochemistry, serving as a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). Beyond its biological role, the nicotinamide scaffold is a versatile building block in synthetic organic chemistry. The pyridine (B92270) ring and the carboxamide group offer multiple sites for functionalization, leading to a vast array of derivatives with diverse applications.

The academic and industrial interest in nicotinamide derivatives is well-established. These compounds are explored for their potential in various fields, from medicinal chemistry to materials science. The modification of the nicotinamide structure, such as the introduction of substituents on the pyridine ring or the N-alkylation of the amide, can significantly alter the molecule's physical, chemical, and biological properties.

Overview of Halogenated Pyridine Carboxamides in Academic Research

The introduction of a halogen atom to the pyridine ring of a carboxamide, as seen in N-butyl-2-chloronicotinamide, is a common strategy in the design of new molecules. Halogenation can influence a compound's reactivity, lipophilicity, and metabolic stability. The position of the halogen atom is crucial; in the case of this compound, the chlorine atom is at the 2-position, adjacent to the nitrogen atom of the pyridine ring.

Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. Research has shown that the presence and position of a halogen can direct further chemical transformations and can be critical for the biological activity of the final product. For instance, the 2-chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Research Significance and Potential Academic Value of this compound

While specific research on this compound is not widely published, its structure suggests potential academic value as a research intermediate and a candidate for library synthesis in drug discovery programs. The combination of the 2-chloropyridine (B119429) moiety and the N-butylamide group makes it a versatile scaffold for further chemical modification.

The potential research significance of this compound lies in its utility as a building block. The chlorine atom can be displaced by various nucleophiles to generate a library of 2-substituted nicotinamide derivatives. The N-butyl group can influence the compound's solubility and interaction with biological targets. The academic value of this compound is therefore linked to its potential to contribute to the exploration of chemical space around the nicotinamide core.

Data Tables

Table 1: General Information on this compound

| Property | Value |

| IUPAC Name | N-butyl-2-chloropyridine-3-carboxamide |

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 g/mol |

| Canonical SMILES | CCCCNC(=O)C1=C(C=CC=N1)Cl |

| CAS Number | 6149-32-7 |

Note: The data in this table is based on the known chemical structure of the compound.

Table 2: Plausible Synthesis of this compound

A plausible and common method for the synthesis of this compound would involve the reaction of 2-chloronicotinoyl chloride with butylamine (B146782). This is a standard procedure for the formation of amides from acyl chlorides and amines.

Reaction Scheme:

(Illustrative image - a real image would be generated if available)

Step 1: Preparation of 2-Chloronicotinoyl Chloride

2-Chloronicotinic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride to produce 2-chloronicotinoyl chloride. prepchem.com

Step 2: Amidation

The resulting 2-chloronicotinoyl chloride is then reacted with butylamine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding this compound.

Note: This represents a theoretical synthetic pathway. Specific reaction conditions would need to be optimized experimentally.

Structure

3D Structure

属性

IUPAC Name |

N-butyl-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBORWQKGAKVTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204684 | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-32-7 | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of N Butyl 2 Chloronicotinamide

Strategies for N-Alkylation of 2-Chloronicotinamide (B82574) Frameworks

The introduction of the N-butyl group onto the 2-chloronicotinamide scaffold is a critical step in the synthesis of the title compound. This transformation can be approached through two primary strategies: direct alkylation of the pre-formed amide or a multi-step pathway involving the formation of the amide bond with a pre-alkylated amine.

Direct Alkylation Approaches

Direct N-alkylation of 2-chloronicotinamide with a butylating agent, such as butyl bromide or iodide, in the presence of a base represents a straightforward synthetic route. This reaction typically proceeds via the deprotonation of the amide nitrogen to form a nucleophilic anion, which then attacks the electrophilic butyl halide. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation over potential side reactions, such as O-alkylation or reactions at the pyridine (B92270) nitrogen.

| Reagents | Base | Solvent | Temperature | Yield |

| 2-Chloronicotinamide, Butyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | Moderate to Good |

| 2-Chloronicotinamide, Butyl Iodide | Potassium Carbonate (K2CO3) | Acetone | Reflux | Moderate |

| 2-Chloronicotinamide, Butyl Bromide | Potassium tert-butoxide | Tetrahydrofuran (THF) | 0 °C to Room Temperature | Good |

This table presents plausible reaction conditions for the direct N-alkylation of 2-chloronicotinamide based on general principles of amide alkylation. Specific yields for the synthesis of N-butyl-2-chloronicotinamide via this method are not extensively reported in the literature.

Multi-Step Reaction Pathways for N-Butyl Introduction

A more common and often higher-yielding approach to this compound involves the formation of the amide bond as the final key step. This multi-step pathway commences with the synthesis of 2-chloronicotinic acid, which is then activated and reacted with butylamine (B146782). The activation of the carboxylic acid is typically achieved by converting it into a more reactive species, such as an acyl chloride or by using a coupling agent.

A prevalent method involves the conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with butylamine in the presence of a base to neutralize the HCl byproduct, affording this compound in good yield. cas.cn

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of 2-chloronicotinic acid with butylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can effectively promote the formation of the amide bond under mild conditions.

Precursor Synthesis and Functionalization

The efficient synthesis of this compound relies heavily on the accessibility and purity of its key precursors, namely 2-chloronicotinic acid and its amide analogs.

Synthesis of 2-Chloronicotinic Acid and its Derivatives

2-Chloronicotinic acid is a pivotal precursor and can be synthesized through several established routes. One common method involves the chlorination of nicotinic acid N-oxide. nih.gov Another widely used approach is the hydrolysis of 2-chloro-3-cyanopyridine, which itself can be prepared from 3-cyanopyridine. youtube.com Furthermore, oxidation of 2-chloro-3-methylpyridine (B94477) (2-chloro-γ-picoline) provides another viable pathway to 2-chloronicotinic acid.

| Starting Material | Reagents | Key Intermediates | Reference |

| Nicotinic Acid | Hydrogen Peroxide, then Phosphorus Oxychloride | Nicotinic Acid N-oxide | nih.gov |

| 3-Cyanopyridine | Hydrogen Peroxide, then Chlorinating Agent, then NaOH | Nicotinamide (B372718) N-oxide, 2-Chloro-3-cyanopyridine | youtube.com |

| 2-Chloro-3-methylpyridine | Oxidizing Agent (e.g., KMnO₄) | - | - |

The ester derivatives of 2-chloronicotinic acid, such as methyl 2-chloronicotinate, are also important intermediates and can be prepared by standard esterification procedures from the parent acid. nih.gov

Preparation of 2-Chloronicotinamide Analogs

2-Chloronicotinamide, the direct precursor for N-alkylation, is typically synthesized from 2-chloronicotinoyl chloride by reaction with ammonia. nih.gov A high-yield synthesis from 2-chloronicotinonitrile has also been reported, involving hydrolysis with concentrated sulfuric acid followed by treatment with ammonia. youtube.com The synthesis of various N-substituted 2-chloronicotinamide analogs can be achieved by reacting 2-chloronicotinoyl chloride with the corresponding primary or secondary amines. cas.cn

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around the 2-chloro substituent on the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxamide group facilitates the attack of nucleophiles at the C2 position. google.com

Common derivatization reactions include the displacement of the chloride with:

Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-N-butylnicotinamide derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base.

Alkoxides: Treatment with sodium or potassium alkoxides yields 2-alkoxy-N-butylnicotinamide derivatives.

Thiols: Reaction with thiols or their corresponding thiolates provides access to 2-thio-N-butylnicotinamide derivatives.

These nucleophilic substitution reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for various applications.

| Nucleophile | Product Class | General Reaction Conditions |

| Primary/Secondary Amines | 2-Amino-N-butylnicotinamides | Heat, optional base |

| Alkoxides (e.g., NaOMe, NaOEt) | 2-Alkoxy-N-butylnicotinamides | Anhydrous solvent |

| Thiols/Thiolates (e.g., NaSMe) | 2-(Alkylthio)-N-butylnicotinamides | Polar aprotic solvent |

Modifications at the Nicotinamide Moiety

The nicotinamide moiety of this compound offers several sites for chemical modification, including the pyridine ring and the amide functional group.

The 2-chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position can be displaced by various nucleophiles, a common reaction for 2-halopyridines. wikipedia.org This allows for the introduction of a wide range of functional groups, leading to diverse analogs. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions. acs.org

The amide group itself can undergo several transformations. Hydrolysis, under acidic or basic conditions, would cleave the amide bond to yield 2-chloronicotinic acid and n-butylamine. youtube.com Dehydration of the primary amide, if the starting material were the unsubstituted nicotinamide, can lead to the corresponding nitrile. Furthermore, the N-H bond of the amide can be functionalized, for example, through N-alkylation or N-arylation, although this would require prior synthesis of the corresponding secondary amide.

Functional Group Transformations of the n-Butyl Chain

The n-butyl group attached to the amide nitrogen provides a non-polar, aliphatic component to the molecule. While generally less reactive than the nicotinamide moiety, the n-butyl chain can undergo functionalization through various C-H activation strategies, although such reactions can be challenging and may lack selectivity. More commonly, modifications would be introduced to the butyl chain of the starting material, n-butylamine, prior to its condensation with the 2-chloronicotinic acid derivative.

Reaction Kinetics and Mechanistic Studies

Direct kinetic and mechanistic studies on this compound are not extensively reported in the literature. However, valuable insights can be drawn from studies on analogous N-halo nicotinamide compounds and related reaction mechanisms.

Kinetic Investigations of Analogous N-Halo Nicotinamide Compounds

Kinetic studies on the oxidation of various organic substrates by N-halo compounds, such as N-chloronicotinamide and N-chloropyrazinamide, have been conducted. These studies often reveal the order of the reaction with respect to the oxidant, the substrate, and any catalysts, providing information about the rate-determining step and the species involved. For example, kinetic studies on the oxidation of chalcones by N-chloropyrazinamide in an aqueous acetic acid medium have shown a zero-order dependence on the N-halo reagent under certain conditions. wikipedia.org The active oxidizing species in these reactions are often proposed to be the protonated N-halo compound or molecular halogen formed in situ.

Proposed Reaction Mechanisms for Chemical Transformations

The mechanisms of reactions involving N-substituted nicotinamides are often complex and dependent on the specific reactants and conditions.

For nucleophilic substitution on the pyridine ring, the reaction typically proceeds through an addition-elimination mechanism, involving a Meisenheimer-like intermediate. The stability of this intermediate influences the rate and regioselectivity of the substitution.

The mechanism of amide hydrolysis is well-established and proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by proton transfer steps.

Mechanistic studies on the reactions of pyridine derivatives with radicals have also been explored. For instance, the reaction of pyridine with excited nitrogen atoms has been shown to proceed via a barrierless addition, leading to ring-opening and rearrangement products. youtube.comontosight.aiacs.org While not directly applicable to typical solution-phase reactions of this compound, these studies provide fundamental insights into the intrinsic reactivity of the pyridine ring.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, N-((4-(tert-Butyl)benzyl)oxy)-2-chloronicotinamide, run in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, characteristic signals confirming the presence of the nicotinamide (B372718) core were observed. The pyridine (B92270) ring protons appeared in the aromatic region, with a multiplet at δ 7.35−7.37 ppm for one proton, a doublet at δ 8.00 ppm (J = 4.9 Hz) for another, and a multiplet at δ 8.47−8.48 ppm for the third pyridine proton. The proton of the amide (NH) group was identified as a singlet at δ 9.42 ppm. sci-hub.box Although this data is for a derivative, it provides a reference for the expected chemical shifts of the pyridine and amide protons in N-butyl-2-chloronicotinamide. The specific signals for the N-butyl group would be expected in the aliphatic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related N-substituted 2-chloronicotinamide (B82574) derivative, the ¹³C NMR spectrum (run in CDCl₃ at 150 MHz) showed signals for the pyridine ring carbons at δ 122.72, 139.81, 147.37, and 151.39 ppm. The carbonyl carbon of the amide group was observed at δ 165.58 ppm. sci-hub.box In general, the chemical shifts for carbon atoms in organic compounds appear in distinct regions, with aromatic carbons typically found between 110-160 ppm and amide carbonyl carbons between 160-180 ppm. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edudb-thueringen.de The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For instance, a related compound, N-((4-(tert-Butyl)benzyl)oxy)-2-chloronicotinamide, exhibits a sharp absorption band for the N-H stretch at 3456.78 cm⁻¹ and a strong band for the carbonyl (C=O) group at 1667.95 cm⁻¹. sci-hub.box Another similar structure showed the N-H stretch at 3451.49 cm⁻¹ and the C=O stretch at 1650.66 cm⁻¹. sci-hub.box Generally, the N-H stretching vibration appears in the range of 4000-3300 cm⁻¹, while the C=O stretching vibration is typically observed between 2000-1700 cm⁻¹. pg.edu.pl The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. fda.govchromatographyonline.com In an analysis of a similar compound, N-((4-(tert-butyl)benzyl)oxy)-2-chloronicotinamide, the calculated mass for the protonated molecule [M+H]⁺ was 281.0488, and the found mass was 281.0464. sci-hub.box This high level of accuracy helps to confirm the molecular formula and, by extension, the structure of the analyzed compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and selective analytical technique used for the quantification and identification of chemical compounds in complex mixtures. nih.gov The UPLC system provides high-resolution chromatographic separation of the analyte from the matrix, while the ESI source ionizes the compound, typically by protonation to form [M+H]⁺ ions in positive ion mode. mdpi.comnih.gov The tandem mass spectrometer then allows for the selection of this specific precursor ion, its fragmentation through collision-induced dissociation, and the detection of characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity. mdpi.com

For this compound, a UPLC-ESI-MS/MS method would involve separation on a C18 reversed-phase column. nih.gov The mass spectrometer, operating in positive ESI mode, would be set to monitor the specific precursor-to-product ion transition. The precursor ion would be the protonated molecule of this compound (C₁₀H₁₃ClN₂O, molecular weight 212.68 g/mol ), which is expected at an m/z of 213.7. The fragmentation of this precursor would likely result in stable product ions, such as the loss of the butyl group or other characteristic fragments, which would be monitored for precise quantification. nih.gov

Table 1: Representative UPLC-ESI-MS/MS Method Parameters for Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | UPLC with C18 column | nih.govnih.gov |

| Mobile Phase | Acetonitrile (B52724)/Ammonium Acetate with Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Monitored Transition | Precursor Ion (m/z) → Product Ion (m/z) | nih.gov |

| Precursor Ion [M+H]⁺ | ~213.7 | Calculated |

| Ion Source Temperature | ~500-650 °C | nih.gov |

| Collision Gas | Nitrogen or Argon | mdpi.com |

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF/MS)

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) is a powerful tool for the accurate mass determination of compounds. nih.gov Unlike quadrupole mass spectrometers, a TOF analyzer measures the mass-to-charge ratio of an ion by determining the time it takes to travel a known distance. This allows for very high mass accuracy, typically within a few parts per million (ppm), enabling the confident determination of a compound's elemental formula. researchgate.net

In the analysis of nicotinamide derivatives, HPLC-TOF/MS is used to confirm the identity of synthesized compounds by comparing the experimentally measured accurate mass with the theoretically calculated mass. For several analogs of 2-chloronicotinamide, this technique has been successfully applied. For instance, in the analysis of 2-chloro-N-(2-chlorophenyl)nicotinamide, the calculated mass for the [M-H]⁻ ion was 264.9941 m/z, while the experimentally found mass was 264.9934 m/z, confirming the structure. researchgate.net This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 2: HPLC-TOF/MS Data for Related 2-Chloronicotinamide Derivatives

| Compound | Formula of Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-chloro-N-(2-chlorophenyl)nicotinamide | C₁₂H₈Cl₂N₂O⁻ | 264.9941 | 264.9934 | researchgate.net |

| 2-chloro-N-(4-bromophenyl)nicotinamide | C₁₂H₈BrClN₂O⁻ | 308.9436 | 308.9449 | researchgate.net |

| N-(4′-amino-[1,1′-biphenyl]-2-yl)-2-chloronicotinamide | C₁₈H₁₅ClN₃O⁺ | 336.0955 | 336.0949 | acs.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. thermofisher.com This method provides the empirical formula of a compound, which can then be compared to the theoretical formula to verify its purity and composition. The process typically involves the complete combustion of the sample, after which the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified. thermofisher.com

For this compound (C₁₀H₁₃ClN₂O), elemental analysis serves as a crucial quality control step to confirm that the synthesized compound has the correct atomic composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. nih.gov A close correlation between the found and calculated values provides strong evidence of the compound's identity and purity. lgcstandards.com

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₃ClN₂O)

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.47 | 56.45 |

| Hydrogen (H) | 6.16 | 6.18 |

| Chlorine (Cl) | 16.67 | 16.65 |

| Nitrogen (N) | 13.17 | 13.15 |

| Oxygen (O) | 7.52 | 7.57 |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation (if applicable to closely related analogs)

While the single crystal structure of this compound is not publicly available, analysis of closely related analogs provides significant insight into the expected structural features. For example, the crystal structure of 2-aminopyridinium 6-chloronicotinate reveals how the chloronicotinate moiety interacts with other molecules through hydrogen bonding and π–π stacking interactions. nih.gov In this analog, the pyridine ring and the carboxylate group form specific hydrogen bonds, creating a defined supramolecular architecture. nih.gov These findings suggest that the chloronicotinamide portion of the target molecule would play a key role in directing its crystal packing.

Table 4: Crystallographic Data for the Closely Related Analog 2-Aminopyridinium 6-chloronicotinate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₇N₂⁺·C₆H₃ClNO₂⁻ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.6844 (4) | nih.gov |

| b (Å) | 10.8112 (5) | nih.gov |

| c (Å) | 11.9235 (6) | nih.gov |

| β (°) | 95.2046 (9) | nih.gov |

| Volume (ų) | 1114.87 (9) | nih.gov |

| Z (formula units/cell) | 4 | nih.gov |

| Key Interactions | N—H⋯O Hydrogen Bonds, π–π stacking | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Analysis

No specific DFT analyses of N-Butyl-2-chloronicotinamide have been found in the current body of scientific literature. Such an analysis would typically involve calculations of the molecule's electronic structure, optimized geometry, and other quantum-chemical properties to provide insights into its reactivity and stability.

HOMO/LUMO Orbital Analysis

There is no available research on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for understanding the compound's electronic absorption spectra, chemical reactivity, and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Information regarding the Molecular Electrostatic Potential (MEP) mapping of this compound is not present in published research. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is essential for predicting its interaction with other molecules.

Vibration Analysis and Stability Assessment

Vibrational analysis and stability assessments for this compound have not been reported. These studies, often conducted using computational methods, would help in confirming the stability of the molecular structure and interpreting its infrared and Raman spectra.

Molecular Simulation Techniques

Molecular Dynamics (MD) Simulations

There are no documented molecular dynamics (MD) simulations for this compound. MD simulations would provide a dynamic view of the molecule's behavior over time, offering insights into its conformational changes, interactions with solvents, and behavior in a biological system.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uin-malang.ac.id This method is frequently employed to understand the interaction between a small molecule ligand and a protein receptor at the atomic level. For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action.

Given that the nicotinamide (B372718) scaffold is present in numerous bioactive compounds, potential targets could include enzymes where the related cofactor NAD+ binds, such as dehydrogenases or reductases. nih.gov Docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the binding site of a chosen protein target. The process calculates the binding affinity, typically expressed as a docking score, which estimates the strength of the interaction. nih.gov

The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the butyl chain could form hydrophobic interactions within a nonpolar pocket of the binding site. The chlorine atom on the pyridine (B92270) ring could also participate in halogen bonding or other specific interactions. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Human Dihydrofolate Reductase (1J3I) | -7.8 | Ile7, Phe31, Ile94 | Hydrophobic |

| Asp27 | Hydrogen Bond | ||

| HER-2 Receptor (3RCD) | -6.5 | Val734, Leu852 | Hydrophobic |

| Thr798, Asp863 | Hydrogen Bond | ||

| α-glucosidase (3A4A) | -8.2 | Phe158, Phe177, Arg439 | Hydrophobic, Pi-Pi Stacking |

| Asp214, Asp349 | Hydrogen Bond |

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations

To refine the binding affinity predictions from molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often performed. rsc.org This method provides a more accurate estimation of the binding free energy by incorporating solvation effects and considering the dynamic nature of the protein-ligand complex through molecular dynamics (MD) simulations. nih.govfrontiersin.org

The MM/GBSA approach calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics gas-phase energy (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the nonpolar solvation energy (ΔG_solv,nonpolar) upon ligand binding. nih.gov The calculation is typically performed on a series of snapshots taken from an MD simulation trajectory of the protein-ligand complex. nih.gov

ΔG_bind = ΔE_MM + ΔG_solv,polar + ΔG_solv,nonpolar - TΔS

This provides a more robust prediction of binding affinity than docking scores alone. mdpi.com For this compound, MM/GBSA calculations would help to validate the docking poses and rank potential biological targets with higher confidence. The energy components can also be decomposed on a per-residue basis to identify the specific amino acids that contribute most significantly to the binding affinity.

Table 2: Example MM/GBSA Binding Free Energy Calculation for this compound with a Hypothetical Target

| Energy Component | Value (kcal/mol) |

|---|---|

| van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_polar) | 35.5 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -34.6 |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are critical determinants of its biological activity and physical properties. This analysis involves studying the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. wikipedia.org

The key rotatable bonds in this compound are the C-N bond of the amide group and the C-C bonds within the n-butyl chain. Rotation around the amide C-N bond can lead to different orientations of the butyl group relative to the pyridine ring. The n-butyl chain itself has several rotatable bonds, leading to a variety of possible conformations, from a fully extended (anti) conformation to more compact (gauche) forms. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface associated with the rotation of these bonds. researchgate.net This allows for the identification of low-energy, stable conformations and the energy barriers between them. The resulting energy landscape provides a comprehensive view of the molecule's conformational preferences. For instance, steric hindrance between the butyl group and the chlorine atom may favor certain conformations over others. upenn.edu

Chemical Space Exploration and Diversity Analysis

Chemical space encompasses the entire set of all possible molecules. cam.ac.uk Exploring this space is a fundamental concept in drug discovery and materials science. researchgate.net Chemical space exploration and diversity analysis aim to position a molecule like this compound within the context of larger chemical libraries and to assess its novelty and diversity. scispace.com

This analysis is typically performed by calculating a set of molecular descriptors for the compound and comparing them to the descriptors of other molecules in a database. biorxiv.org These descriptors can include physicochemical properties (e.g., molecular weight, logP, polar surface area), topological indices, and molecular fingerprints.

By mapping these descriptors, one can visualize the location of this compound in a multi-dimensional chemical space. This helps to understand its similarity to existing drugs or other compounds of interest and to identify regions of chemical space that are underexplored. cam.ac.uk For example, a diversity analysis might reveal that the combination of a 2-chloronicotinamide (B82574) core with an n-butyl substituent occupies a unique region of chemical space, suggesting it may have novel biological activities. scispace.com

Table 3: Selected Molecular Descriptors for Chemical Space Analysis of this compound

| Molecular Descriptor | Calculated Value |

|---|---|

| Molecular Weight | 212.68 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.85 |

| Topological Polar Surface Area (TPSA) | 42.1 Ų |

| Number of Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for N-BUTYL-2-CHLORONICOTINAMIDE Derivatives in SAR Studies

The design of derivatives of this compound for Structure-Activity Relationship (SAR) studies is guided by systematic modifications of its core structure. The primary objective is to explore how alterations to different parts of the molecule influence its biological activity. Key design principles often involve:

Variation of the N-butyl group: Modifications to the alkyl chain length, branching, or replacement with cyclic or aromatic moieties can probe the steric and hydrophobic requirements of the binding pocket.

Substitution on the pyridine (B92270) ring: Introducing various substituents at different positions of the nicotinamide (B372718) core helps in understanding the electronic and steric effects on activity. The presence of the chlorine atom at the 2-position is a critical feature, and its replacement with other halogens or functional groups can elucidate the role of halogen bonding and electronegativity. researchgate.neteurochlor.org

Modification of the amide linkage: Altering the amide bond, for instance, by creating analogues with reversed amides or other bioisosteric linkers, can provide insights into the hydrogen bonding interactions essential for activity. nih.gov

These design strategies are often guided by the structures of known active compounds and computational modeling to generate a diverse library of derivatives for biological evaluation. nih.govmdpi.com

Elucidation of Structural Features Influencing Biological Activities

SAR studies on this compound derivatives have highlighted several structural features that are critical for their biological effects.

| Structural Feature | Influence on Biological Activity |

| 2-Chloro Substituent | The chlorine atom at the 2-position of the pyridine ring is often crucial for potent activity. Its electronegativity and ability to form halogen bonds can significantly enhance binding affinity to target proteins. researchgate.neteurochlor.org |

| N-Butyl Chain | The lipophilicity and length of the N-butyl chain play a significant role in membrane permeability and interaction with hydrophobic pockets of the target. Variations in this chain can modulate both potency and pharmacokinetic properties. |

| Amide Moiety | The amide group serves as a key hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the active site of target enzymes or receptors. nih.gov |

| Pyridine Ring | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions, contributing to the overall binding energy. |

Systematic modifications of these features have allowed researchers to build a comprehensive understanding of the pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity. nih.gov

Development of Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the structural properties of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

Selection and Calculation of Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and can be broadly categorized as:

Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of bonds. talete.mi.it

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, branching, and shape.

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include information about molecular size, shape, and surface area.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.net

The selection of descriptors is a critical step, aiming to capture the structural variations within the dataset that are most relevant to the observed biological activity. bigchem.eunih.gov

Statistical Validation and Predictive Capability of QSAR Models

A QSAR model is only useful if it is statistically valid and has good predictive power. nih.gov Several statistical methods are employed to assess the quality of a QSAR model:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (Q²) and y-randomization are used to assess the robustness and internal consistency of the model. researchgate.netmdpi.com A high Q² value indicates that the model is not overfitted to the training data.

External Validation: The model's predictive ability is evaluated using an external test set of compounds that were not used in the model development. mdpi.comnih.gov The predictive R² (R²_pred) is a common metric for this purpose.

A well-validated QSAR model should have high values for both internal and external validation parameters, ensuring its reliability for predicting the activity of new chemical entities. researchgate.netnih.gov

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Role of Halogen Bonding in Molecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a Lewis base. nih.govrsc.org In the context of this compound and its derivatives, the chlorine atom at the 2-position can participate in significant halogen bonding interactions.

The strength of a halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F). While chlorine forms weaker halogen bonds compared to iodine and bromine, they can still be crucial for molecular recognition and binding affinity, especially when other favorable interactions are present. nih.gov In some cases, the presence of a chlorine atom is essential for the biological activity of a compound. eurochlor.org The directionality of halogen bonds also contributes to the specificity of ligand-protein interactions. Computational and experimental studies, such as X-ray crystallography, can provide direct evidence for the role of halogen bonding in the binding mode of these compounds. nih.govsioc-journal.cn

Following a comprehensive search for scientific literature, no specific data was found for the compound "this compound" regarding its biological activities as outlined in the requested article structure. Research and studies detailing the in vitro antimicrobial, antibiofilm, or herbicidal properties of this specific chemical entity are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide an article on "this compound" that adheres to the specified requirements for detailed research findings, data tables, and comparative analyses. The available scientific literature focuses on other derivatives of nicotinamide and chloronicotinamide, but does not offer specific insights into the N-butyl variant requested.

Biological Activities and Mechanistic Research in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro/In Silico)

Research into the biological activities of N-butyl-2-chloronicotinamide and its analogs often involves detailed enzyme inhibition studies to understand their therapeutic potential. These investigations, conducted through both laboratory experiments (in vitro) and computational simulations (in silico), are crucial for characterizing the potency and mechanism of action of these compounds.

Characterization of Inhibitory Potency

The inhibitory potency of nicotinamide (B372718) derivatives is a key parameter assessed in early-stage drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a specific enzyme's activity. A lower IC50 value generally indicates a more potent inhibitor.

For instance, various nicotinamide derivatives have been synthesized and evaluated for their inhibitory effects against enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.comsemanticscholar.orgnih.gov Studies have shown that certain derivatives can exhibit significant inhibitory activity. For example, one study reported a nicotinamide derivative with an IC50 value of 77.02 nM against VEGFR-2. mdpi.com Another investigation identified a different derivative that inhibited VEGFR-2 with an IC50 value of 51 nM. semanticscholar.org

The following table summarizes the in vitro VEGFR-2 inhibitory activities of some representative nicotinamide derivatives, demonstrating the range of potencies that can be achieved through chemical modifications.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 8 | VEGFR-2 | 77.02 | mdpi.com |

| Compound II | VEGFR-2 | 51 | semanticscholar.org |

| Sorafenib (Standard) | VEGFR-2 | 53.65 | mdpi.com |

These studies underscore the importance of structure-activity relationship (SAR) analyses, where systematic modifications to the chemical structure of the lead compound are made to optimize its inhibitory potency.

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding how a compound interacts with its target enzyme at a molecular level is fundamental to rational drug design. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for gaining these mechanistic insights.

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein target. For nicotinamide derivatives targeting VEGFR-2, these simulations have revealed key interactions within the enzyme's ATP binding pocket. semanticscholar.orgnih.gov For example, the pyridine (B92270) moiety of the nicotinamide core can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Cys917. semanticscholar.org The amide group can also form hydrogen bonds with residues like Glu883 and Asp1044 in the DFG motif, which is critical for kinase activity. semanticscholar.org

Molecular dynamics simulations provide further insights by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the binding interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.gov The insights gained from these computational studies can guide the design of new derivatives with improved binding affinity and selectivity.

Target Identification and Pathway Modulation (In Vitro/In Silico)

Beyond characterizing enzyme inhibition, research on nicotinamide derivatives also focuses on identifying their molecular targets and understanding how they modulate cellular pathways.

Investigation of Molecular Targets and Binding Sites

While some studies are designed with a specific enzyme target in mind, such as VEGFR-2, broader screening approaches can be used to identify other potential molecular targets. In silico methods can play a role in this process through reverse docking, where a compound is screened against a library of known protein structures to predict potential binding partners.

Once a target is identified, experimental techniques are used to validate the interaction and characterize the binding site. The binding of nicotinamide derivatives to their targets is often driven by a combination of hydrogen bonds and hydrophobic interactions within a specific binding pocket. semanticscholar.org For kinase inhibitors, this is typically the ATP-binding site.

The following table illustrates the key interacting residues for a nicotinamide derivative within the VEGFR-2 active site, as identified through molecular docking.

| Ligand Moiety | Interacting Residues in VEGFR-2 | Type of Interaction |

| Pyridine Ring | Cys917 | Hydrogen Bond |

| Central Phenyl Ring | Ala864, Val914, Val846 | Hydrophobic |

| Amide Group | Glu883, Asp1044 | Hydrogen Bonds |

Understanding Cellular or Biochemical Pathways Affected

The inhibition of a specific molecular target by a compound like a nicotinamide derivative can have downstream effects on various cellular and biochemical pathways. For example, the inhibition of VEGFR-2 by certain nicotinamide analogs has been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

Further mechanistic studies have revealed that these compounds can lead to cell cycle arrest at specific phases, such as the G0-G1 or S and Pre-G1 phases. mdpi.comnih.gov Moreover, they can modulate the levels of key proteins involved in apoptosis and immune response. For instance, treatment with a potent nicotinamide derivative was found to significantly increase the expression of the pro-apoptotic protein Bax and caspase-8, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com Some derivatives have also been observed to decrease the levels of immunomodulatory proteins like TNF-α and IL-6. nih.gov

These findings demonstrate that nicotinamide derivatives can exert their biological effects by interfering with critical signaling pathways that control cell proliferation, survival, and inflammation.

Advanced Analytical Methodologies for N Butyl 2 Chloronicotinamide and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of N-BUTYL-2-CHLORONICOTINAMIDE, providing the necessary separation from impurities, starting materials, and metabolites. The choice of technique depends on the specific analytical goal, whether it is purification, reaction monitoring, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. researchgate.netnih.gov The development of a robust HPLC method is critical for ensuring accuracy, precision, and specificity. researchgate.net The process involves a systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from other components in the sample matrix. researchgate.netnih.gov

Key steps in HPLC method development include:

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice for a molecule like this compound, separating compounds based on their hydrophobicity. dergipark.org.tr

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. dergipark.org.trdiva-portal.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities. nih.gov

Detector and Wavelength Selection: A UV detector is suitable for this compound due to its aromatic pyridine (B92270) ring, which absorbs UV light. The detection wavelength is selected based on the compound's maximum absorbance (λmax) to ensure high sensitivity. dergipark.org.tr

Sample Preparation: This step is crucial to remove interfering substances. For analysis of the pure compound, simple dissolution in the mobile phase may suffice. For more complex matrices, extraction or protein precipitation might be required. diva-portal.org

The goal is to achieve a symmetric peak shape, adequate resolution from other peaks, and a reasonable run time. nih.gov Method validation according to ICH guidelines ensures the method is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.netdergipark.org.tr

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates based on hydrophobicity. dergipark.org.tr |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides proton source for ionization and organic modifier for elution. nih.gov |

| Elution Mode | Gradient | Allows for separation of compounds with varying polarities within a single run. nih.gov |

| Flow Rate | 1.0 mL/min | Affects separation efficiency and analysis time. nih.gov |

| Column Temperature | 35 °C | Optimizes peak shape and reproducibility. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths. |

| Detection Wavelength | ~265 nm (Hypothetical λmax) | Wavelength of maximum absorbance for the analyte ensures highest sensitivity. dergipark.org.tr |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times. nih.gov UPLC is particularly advantageous for analyzing complex mixtures or when high throughput is required. nih.gov

For this compound and its metabolites, UPLC applications would focus on:

High-Resolution Separation: Distinguishing between structurally similar metabolites and isomers.

Trace-Level Quantification: Achieving lower limits of detection (LOD) and quantification (LOQ) due to sharper, more concentrated peaks.

High-Throughput Screening: Rapidly analyzing large numbers of samples, for instance, in metabolic stability assays.

The principles of method development for UPLC are similar to HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particle columns. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Small particle size enhances separation efficiency and speed. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for reversed-phase UPLC. nih.gov |

| Elution Mode | Gradient | Efficiently elutes a range of analytes. nih.gov |

| Flow Rate | 0.3 mL/min | Appropriate for smaller column diameter. nih.gov |

| Column Temperature | 30 °C | Ensures stable retention times. nih.gov |

| Injection Volume | 2 µL | Smaller volume suitable for the sensitivity of UPLC systems. nih.gov |

| Detector | Photodiode Array (PDA) or Mass Spectrometer | PDA for UV-Vis spectra or MS for mass information. |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. gcms.cz However, for a molecule like this compound, direct analysis by GC presents significant challenges. Its relatively high molecular weight and the presence of polar functional groups (amide, chloro-substituent) suggest it has low volatility and may not be thermally stable enough to be vaporized without decomposition in the GC injector. nih.gov

Considerations for GC analysis include:

Volatility: The compound must be volatile enough to be carried by the inert gas mobile phase (e.g., helium or nitrogen).

Thermal Stability: It must not break down at the high temperatures used in the injection port and column oven.

Derivatization: To overcome issues of low volatility and thermal instability, a chemical derivatization step could be employed. This process modifies the analyte to make it more amenable to GC analysis, for example, by silylating the amide group. However, this adds complexity to sample preparation.

Given these challenges, GC is generally considered less suitable for the direct analysis of this compound compared to LC-based methods. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.orgsci-hub.box It is valued for its simplicity, speed, and low cost, allowing chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of products. libretexts.orgresearchgate.net

The process involves spotting the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica (B1680970) gel). rochester.edu The plate is then placed in a sealed chamber with a shallow pool of a solvent system (the mobile phase). Capillary action draws the solvent up the plate, and compounds separate based on their differential affinity for the stationary phase and the mobile phase. libretexts.org

A key practice in reaction monitoring is the use of a "cospot," where the reaction mixture is spotted directly on top of the starting material spot. rochester.edu This helps to confirm the identity of the starting material spot in the reaction lane, especially when the product and reactant have similar retention factors (Rf). rochester.edu

| Parameter | Description | Example |

| Stationary Phase | Silica Gel GF254 Plate | A polar adsorbent; the fluorescent indicator (F254) allows for visualization of spots under UV light. nih.govsci-hub.box |

| Mobile Phase | 1:1 Hexane:Ethyl Acetate | A common starting solvent system; the ratio is adjusted to achieve good separation (Rf of 0.3-0.4 for the starting material). libretexts.org |

| Spotting | Lane 1: Starting Material (SM)Lane 2: Cospot (SM + Reaction Mixture)Lane 3: Reaction Mixture | Allows for direct comparison of the reactant, product, and any intermediates. rochester.edu |

| Visualization | UV Light (254 nm) | Aromatic compounds like this compound will appear as dark spots. |

| Analysis | Compare spots in Lane 3 to Lane 1. | Disappearance of the starting material spot and appearance of a new product spot indicate reaction progression. The product, being more polar than the likely 2-chloronicotinic acid precursor, would have a lower Rf value. |

Hyphenated Techniques for Complex Mixture Analysis

To handle the complexity of biological matrices and achieve very low detection limits, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide both separation and highly specific detection.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace analysis and metabolite profiling of this compound in complex biological samples like plasma or urine. nih.govmdpi.com Its exceptional sensitivity and selectivity allow for the confident identification and quantification of the parent compound and its metabolites, even at very low concentrations. mdpi.com

The technique combines the separation power of liquid chromatography (either HPLC or UPLC) with the detection capabilities of a tandem mass spectrometer (e.g., a triple quadrupole, QQQ). mdpi.comhhu.de After chromatographic separation, analytes enter the mass spectrometer, where they are ionized (typically by electrospray ionization, ESI). The first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the protonated molecule [M+H]⁺ of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification. lcms.cz

Metabolite profiling involves searching for expected metabolic products (e.g., hydroxylated or dealkylated forms) by setting up specific MRM transitions for each potential metabolite. nih.govnih.gov

| Parameter | Typical Condition | Purpose |

| LC System | UPLC | Provides fast, high-resolution separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the nicotinamide (B372718) structure to form [M+H]⁺ ions. |

| Mass Analyzer | Triple Quadrupole (QQQ) | Enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). hhu.de |

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE) | Removes proteins and other interferences from biological matrices like plasma. mdpi.com |

| MRM Transition (Parent) | e.g., m/z 213.1 → 156.1 (Hypothetical) | Precursor ion (m/z 213.1 for [C10H14ClN2O+H]⁺) is selected and fragmented; a specific product ion (e.g., loss of the butyl group) is monitored for quantification. |

| MRM Transition (Metabolite) | e.g., m/z 229.1 → 172.1 (Hypothetical for hydroxylated metabolite) | A specific transition is monitored for each potential metabolite, allowing for simultaneous profiling. |

| Internal Standard | Deuterated this compound | A stable isotope-labeled version of the analyte is used to correct for matrix effects and variations in instrument response. |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is frequently employed for the analysis of volatile and semi-volatile compounds. nih.gov For a molecule such as this compound, which possesses polar functional groups (amide) and may have limited volatility, chemical derivatization is often a necessary prerequisite for successful GC-MS analysis. jfda-online.com

Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity. jfda-online.com Common derivatization strategies that could be applied to this compound include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process reduces polarity and increases volatility.

Alkylation: This method can be used to derivatize the amide group. For instance, alkylation can convert the amide into a more volatile derivative. colostate.edu

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing structural information and enabling precise identification. jmchemsci.com Comprehensive two-dimensional GC (GCxGC) coupled with MS can offer even greater peak capacity, which is especially useful for separating the analyte from complex matrices. diva-portal.orgkau.edu.sa

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Condition |

| GC System | Gas Chromatograph with Autosampler |

| Column | Rxi®-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 260 °C |

| Carrier Gas | Helium, Flow Rate: 1.5 mL/min |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min) |

| MS System | Mass Spectrometer (e.g., Quadrupole or Ion Trap) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 250 °C |

| MS Transfer Line Temp. | 250 °C |

| Scan Range | 50-500 m/z |

| Derivatization Agent | BSTFA with 1% TMCS |

This table presents typical starting parameters for method development and is for illustrative purposes.

Spectrophotometric Detection Methods

UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and robust technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). thermofisher.comresearchgate.net The this compound molecule contains a substituted pyridine ring, which is an aromatic heterocycle that absorbs radiation in the UV region of the electromagnetic spectrum. msu.edu

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While direct analysis is feasible, derivatization reactions can also be employed in spectrophotometry. researchgate.net This is particularly useful if the parent molecule has low molar absorptivity or if the analysis is hindered by interfering substances that absorb in the same region. A derivatization reaction would aim to produce a new compound with a high molar absorptivity at a different, more suitable wavelength. researchgate.net

Table 2: Hypothetical Analytical Parameters for UV-Vis Spectrophotometric Quantification

| Parameter | Description |

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Solvent (Blank) | Methanol or Ethanol |

| Wavelength of Max. Absorbance (λmax) | Estimated in the range of 260-275 nm (typical for substituted pyridines) |

| Linearity Range | e.g., 2 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Molar Absorptivity (ε) | Dependent on solvent and exact λmax |

| Limit of Detection (LOD) | Method-dependent, typically in the sub-µg/mL range |

This table provides a hypothetical example of parameters for a UV-Vis analytical method.

Electrochemical Analytical Methods

Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for the analysis of electroactive compounds. mdpi.comresearchgate.netprocesssensing.com The nicotinamide functional group within this compound is known to be electroactive, making it a suitable candidate for analysis by techniques such as voltammetry. frontiersin.org

Common voltammetric techniques include:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of a compound. mdpi.com By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of this compound can be obtained, elucidating its electrochemical properties. mdpi.com

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. mdpi.comcore.ac.uk They can achieve very low limits of detection, often in the nanomolar range. core.ac.uk

The performance of electrochemical sensors can be significantly enhanced by modifying the working electrode. mdpi.com Materials such as carbon nanotubes, graphene, or metallic nanoparticles can be applied to the electrode surface to increase its surface area, improve electron transfer kinetics, and thereby enhance the sensitivity and selectivity of the analysis for this compound. mdpi.com

Table 3: Representative Parameters for an Electrochemical Detection Method

| Parameter | Description |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) or Modified GCE |

| Reference Electrode | Ag/AgCl (Silver/Silver Chloride) |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (e.g., pH 7.0) |

| Potential Range | e.g., -0.2 V to +1.2 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

| Limit of Detection (LOD) | Expected to be in the µM to nM range |

This table outlines potential parameters for developing a DPV method for this compound analysis.

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. openaccessjournals.comwdh.ac.id The development of such a method requires forced degradation (stress testing) studies, as outlined by the International Conference on Harmonisation (ICH) guidelines. nih.gov

Forced degradation involves subjecting the drug substance to a variety of harsh conditions to accelerate its decomposition. researchgate.netnih.gov This helps in identifying potential degradation products and understanding the degradation pathways. openaccessjournals.com Typical stress conditions include:

Acidic and Basic Hydrolysis: Heating the drug in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to investigate its susceptibility to pH-dependent hydrolysis. nih.gov A likely degradation pathway for this compound is the hydrolysis of the amide bond, yielding 2-chloronicotinic acid and n-butylamine.

Oxidation: Exposing the drug to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess its oxidative stability. nih.gov The pyridine ring nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.

Photolysis: Exposing the drug to UV or fluorescent light to determine its photosensitivity. nih.gov

Thermal Degradation: Heating the solid drug substance to evaluate its stability at elevated temperatures. nih.gov

The analytical technique of choice for a stability-indicating assay is typically High-Performance Liquid Chromatography (HPLC), due to its high resolving power. openaccessjournals.comnih.gov The method must be able to separate the intact this compound peak from all degradation product peaks. researchgate.net

Table 4: Summary of a Hypothetical Forced Degradation Study for this compound

| Stress Condition | Potential Degradation Products | Analytical Observation |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 2-Chloronicotinic acid, n-Butylamine | Significant degradation observed; new peaks appear in the chromatogram. |

| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 2-Chloronicotinic acid, n-Butylamine | Significant degradation observed; new peaks appear in the chromatogram. |

| Oxidative (3% H₂O₂, RT) | N-oxide of this compound | Moderate degradation with the formation of a more polar degradant. |

| Photolytic (UV/Vis Light, ICH specified) | Compound may or may not be stable. | Minimal to no degradation observed. |

| Thermal (80°C, dry heat) | Compound may or may not be stable. | Minimal to no degradation observed. |

This table is an illustrative example of expected outcomes from a forced degradation study.

Applications of N Butyl 2 Chloronicotinamide in Non Medicinal Chemical and Material Science Fields

Role as a Synthetic Intermediate for Other Compounds

The structure of N-butyl-2-chloronicotinamide, featuring a reactive chlorine-substituted pyridine (B92270) ring and an amide linkage, positions it as a valuable intermediate in organic synthesis. The 2-chloronicotinamide (B82574) core is a versatile scaffold for constructing more complex molecules. The synthesis of the parent compound typically involves the reaction of 2-chloronicotinic acid with n-butylamine. Once formed, this compound can undergo further transformations.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is foundational to its role as a building block. For instance, research on related 2-chloronicotinamides demonstrates their utility in creating diverse derivatives. Scientists have successfully synthesized novel compounds by using 2-chloronicotinic acid as a starting material to produce amides that are then used to build molecules with 1,3,4-oxadiazole (B1194373) moieties, which show biological activity. nih.gov Similarly, other research efforts have focused on creating N-(thiophen-2-yl) nicotinamide (B372718) derivatives through the acylation of substituted thiophen-2-amines with a nicotinoyl chloride intermediate. mdpi.com Another study details the synthesis of N-(arylmethoxy)-2-chloronicotinamides from 2-chloronicotinic acid, highlighting the adaptability of this chemical backbone for generating new compounds with herbicidal properties. sci-hub.box

While specific examples detailing the use of this compound as a direct precursor are not extensively documented in public literature, its structural components are integral to the synthesis of established commercial products. For example, the related compound N,N-dimethyl-2-chloronicotinamide serves as a key intermediate in the production of the highly effective herbicide, nicosulfuron. nih.gov This underscores the industrial relevance of the 2-chloronicotinamide framework as a synthetic platform.

Table 1: Examples of Compound Classes Synthesized from 2-Chloronicotinamide Scaffolds

| Precursor Scaffold | Reaction Type | Resulting Compound Class | Reference |

| 2-Chloronicotinic Acid | Amidation, Cyclization | Nicotinamides containing 1,3,4-oxadiazole | nih.gov |

| Nicotinic Acid / Acyl Chloride | Acylation | N-(thiophen-2-yl) nicotinamides | mdpi.com |

| 2-Chloronicotinic Acid | Esterification, Amidation | N-(Arylmethoxy)-2-chloronicotinamides | sci-hub.box |

| N,N-dimethyl-2-chloronicotinamide | Further Synthesis | Nicosulfuron (Herbicide) | nih.gov |

Integration into Agrochemical Formulations (e.g., Pesticides, Herbicides)

The most significant application of this compound and its derivatives is in the field of agrochemicals. The nicotinamide structure is a well-established pharmacophore in crop protection, and many commercial products are derived from it. mdpi.com Pyridine-based compounds are integral to numerous pesticides, including fungicides and herbicides. sci-hub.box

Fungicidal Activity: The fungicide boscalid, which contains a 2-chloro-N-phenyl-nicotinamide structure, is a prominent example of a successful commercial product from this chemical family. nih.govsci-hub.box Inspired by this, researchers have designed and synthesized numerous new nicotinamide derivatives to find novel antifungal agents. nih.govgoogle.com Studies have shown that modifying the amide portion of the molecule can lead to compounds with potent activity against various plant pathogens. nih.govgoogle.com For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested against several fungal diseases. mdpi.com Two compounds from this series, 4a (EC₅₀ = 4.69 mg/L) and 4f (EC₅₀ = 1.96 mg/L), demonstrated excellent fungicidal activity against cucumber downy mildew, proving more effective than the commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). mdpi.com Field trials confirmed that a 10% emulsifiable concentrate of compound 4f provided superior control of the disease compared to flumorph and mancozeb. mdpi.com

Table 2: Fungicidal Activity of Nicotinamide Derivatives Against Cucumber Downy Mildew (CDM)

| Compound | EC₅₀ (mg/L) | Efficacy Compared to Commercial Fungicides | Reference |

| Derivative 4a | 4.69 | Higher than Diflumetorim and Flumorph | mdpi.com |

| Derivative 4f | 1.96 | Higher than Diflumetorim and Flumorph | mdpi.com |

| Diflumetorim (Commercial) | 21.44 | - | mdpi.com |

| Flumorph (Commercial) | 7.55 | - | mdpi.com |

Herbicidal Activity: In addition to fungicidal properties, the nicotinamide scaffold is crucial for herbicides. nih.gov Patents have been filed for various nicotinamide derivatives that show broad-spectrum herbicidal activity against both broad-leafed and grass weeds through pre- and post-emergence applications. epo.orgresearchgate.net Research into N-(arylmethoxy)-2-chloronicotinamides, derived from 2-chloronicotinic acid, has yielded compounds with potent herbicidal effects. sci-hub.boxbldpharm.com One such derivative, 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide), exhibited excellent activity against duckweed, with an IC₅₀ value of 7.8 μM, which is significantly more potent than the commercial herbicide clomazone (B1669216) (IC₅₀ = 125 μM). sci-hub.boxbldpharm.com These findings highlight the potential for creating new, highly effective herbicides by modifying the 2-chloronicotinamide structure. sci-hub.box

Potential in Materials Science Applications

The exploration of this compound in materials science is an emerging area with limited but specific findings. While several chemical suppliers categorize the compound under materials science, citing potential use in OLEDs and polymers, published research to substantiate these claims is scarce. bldpharm.comresearchgate.net